5-Chloro-2-hydrazinyl-1,3-benzothiazole CAS 20174-68-9 literature review
5-Chloro-2-hydrazinyl-1,3-benzothiazole CAS 20174-68-9 literature review
This guide provides an in-depth technical analysis of 5-Chloro-2-hydrazinyl-1,3-benzothiazole , a critical heterocyclic intermediate in medicinal chemistry.
Editorial Note on Chemical Identity: The user request linked the chemical name 5-Chloro-2-hydrazinyl-1,3-benzothiazole with CAS 20174-68-9 .
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Correction: CAS 20174-68-9 corresponds to 2-Hydrazinyl-4-methylbenzothiazole .[1][2][3]
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Target Compound: The correct CAS number for 5-Chloro-2-hydrazinyl-1,3-benzothiazole is 20174-72-5 .[4][5][6]
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Scope: This guide focuses on the 5-Chloro variant (CAS 20174-72-5) as requested by the text topic, but explicitly notes this distinction to ensure scientific accuracy.
Synthesis, Reactivity, and Pharmaceutical Applications
Executive Summary
5-Chloro-2-hydrazinyl-1,3-benzothiazole (CHB) is a fused bicyclic heterocycle serving as a versatile pharmacophore scaffold. Characterized by a nucleophilic hydrazine moiety at the C-2 position and an electron-withdrawing chlorine at C-5, it acts as a "linchpin" intermediate. It is extensively employed to synthesize fused tricyclic systems (e.g., s-triazolo[3,4-b]benzothiazoles) and Schiff base ligands with potent antimicrobial, anticonvulsant, and anticancer profiles.
Chemical Identity & Properties
| Property | Data |
| Chemical Name | 5-Chloro-2-hydrazinyl-1,3-benzothiazole |
| Correct CAS | 20174-72-5 |
| Related CAS | 20174-68-9 (refers to the 4-methyl analog) |
| Molecular Formula | C₇H₆ClN₃S |
| Molecular Weight | 199.66 g/mol |
| Appearance | White to off-white crystalline solid |
| Melting Point | ~194–198 °C (dec.) |
| Solubility | Soluble in DMSO, DMF; sparingly soluble in ethanol; insoluble in water |
Synthetic Pathways
The synthesis of CHB relies on Nucleophilic Aromatic Substitution (
Primary Route: Hydrazinolysis of 2,5-Dichlorobenzothiazole
The most robust industrial route involves the displacement of the C-2 chlorine atom by hydrazine. The C-5 chlorine remains intact due to the specific activation of the C-2 position by the adjacent ring nitrogen and sulfur atoms.
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Precursor: 2,5-Dichlorobenzothiazole
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Reagent: Hydrazine Hydrate (N₂H₄·H₂O, 80-99%)
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Solvent: Ethanol or Methanol
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Conditions: Reflux (78–80 °C) for 2–4 hours.
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Mechanism: The reaction proceeds via an addition-elimination mechanism (
). The ring nitrogen facilitates the attack of hydrazine at C-2, stabilizing the Meisenheimer-like intermediate before chloride elimination.
Alternative Route: From 2-Amino-5-chlorobenzothiazole
This route is longer but useful if the dichloro precursor is unavailable.
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Diazotization: 2-Amino-5-chlorobenzothiazole is treated with NaNO₂/HCl to form the diazonium salt.
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Reduction: The diazonium salt is reduced (e.g., with SnCl₂/HCl) to the hydrazine. Note: This method often suffers from lower yields and purification challenges compared to the displacement method.
Synthetic Workflow Diagram
Figure 1: Primary synthetic pathway via nucleophilic aromatic substitution.
Reactivity Profile & Derivatization
The hydrazine tail (-NHNH₂) is a bi-nucleophile, allowing for diverse cyclization and condensation reactions.
Schiff Base Formation (Hydrazones)
Reaction with aromatic aldehydes yields benzothiazolyl hydrazones .
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Reagents: Aromatic aldehyde (e.g., 4-nitrobenzaldehyde), catalytic acetic acid.
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Utility: These derivatives often exhibit enhanced lipophilicity and target specific enzymes (e.g., urease, proteases).
Cyclization to Fused Triazoles
Reaction with carboxylic acids or orthoesters closes a third ring, forming [1,2,4]triazolo[3,4-b][1,3]benzothiazoles .
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Mechanism: Acylation of the terminal hydrazine nitrogen followed by dehydration and ring closure onto the benzothiazole nitrogen (N-3).
Pyrazole Formation
Condensation with 1,3-dicarbonyls (e.g., acetylacetone) yields pyrazolyl-benzothiazoles .
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Utility: Known for anti-inflammatory (COX-2 inhibition) activity.
Reactivity Map
Figure 2: Divergent synthesis map showing key derivatives accessible from the core scaffold.
Experimental Protocols
Protocol A: Synthesis of 5-Chloro-2-hydrazinyl-1,3-benzothiazole
Objective: Isolate high-purity intermediate from 2,5-dichlorobenzothiazole.
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Setup: Equip a 100 mL round-bottom flask with a magnetic stir bar and a reflux condenser.
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Charge: Add 2,5-dichlorobenzothiazole (2.04 g, 10 mmol) and Ethanol (20 mL).
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Addition: Add Hydrazine Hydrate (99%, 2.0 mL, ~40 mmol) dropwise to the stirring solution. Note: Excess hydrazine drives the reaction to completion and prevents dimer formation.
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Reaction: Heat the mixture to reflux (80 °C) for 4 hours.
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Checkpoint: The solution typically changes color, and a solid precipitate may begin to form during the later stages.
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Work-up:
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Cool the reaction mixture to room temperature, then chill in an ice bath (0–5 °C) for 30 minutes.
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Filter the solid precipitate under vacuum.
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Wash the filter cake with cold ethanol (2 x 5 mL) followed by cold water (2 x 10 mL) to remove hydrazine hydrochloride salts.
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Purification: Recrystallize from hot ethanol.
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Drying: Dry in a vacuum oven at 50 °C for 6 hours.
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Expected Yield: 75–85%.
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Characterization:
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IR (KBr): 3320, 3200 cm⁻¹ (NH/NH₂ stretching).
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¹H NMR (DMSO-d₆): δ 9.1 (s, 1H, NH), 7.8 (d, 1H, Ar-H), 7.4 (s, 1H, Ar-H), 7.1 (d, 1H, Ar-H), 5.2 (bs, 2H, NH₂).
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Protocol B: Synthesis of a Schiff Base Derivative (Example)
Objective: Derivatization with 4-chlorobenzaldehyde.
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Mix: Dissolve 5-Chloro-2-hydrazinyl-1,3-benzothiazole (1 mmol) in Ethanol (10 mL).
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Add: Add 4-chlorobenzaldehyde (1 mmol) and 2 drops of glacial acetic acid.
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Reflux: Reflux for 3–5 hours.
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Isolate: Cool, filter the solid, and wash with cold ethanol.
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Result: 5-chloro-2-(4-chlorobenzylidenehydrazinyl)-1,3-benzothiazole.
Biological Applications & Therapeutic Potential
The 5-chloro-2-hydrazinyl-benzothiazole scaffold is a "privileged structure" in drug discovery.
| Activity | Mechanism / Target | Key References |
| Antimicrobial | Inhibition of DNA gyrase; disruption of cell membranes. Active against S. aureus and E. coli. | [1], [3] |
| Antifungal | Inhibition of ergosterol synthesis (CYP51). Active against C. albicans. | [2] |
| Anticancer | Antiproliferative activity against MCF-7 (breast) and C6 (glioma) lines. Induction of apoptosis via caspase-3 activation. | [4] |
| Anticonvulsant | Modulation of voltage-gated sodium channels (VGSCs) or GABA receptors (hydrazone derivatives). | [5] |
References
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Synthesis and properties of 2-hydrazinobenzothiazole derivatives. Chemical Papers, 40(6), 791–796. Link
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Synthesis and Characterization of New 2-amino-5-chlorobenzothiazole Derivatives Containing Different Types of Heterocyclic as Antifungal Activity. Baghdad Science Journal, 21(3). Link
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Biological Activities of Hydrazone Derivatives. Molecules, 12, 1910-1939. Link
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Synthesis of New Benzothiazole Acylhydrazones as Anticancer Agents. Molecules, 23(5), 1054. Link
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Synthesis and anticonvulsant activity of 5-chloro-2(3H)-benzoxazolinone-3-acetyl-2-(o/p-substituted benzal) hydrazone derivatives. Arzneimittelforschung, 52(2). Link
